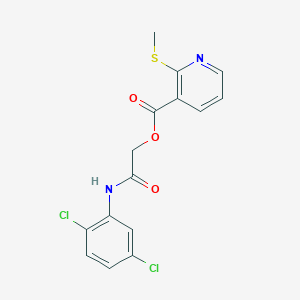
2-((2,5-Dichlorophenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((2,5-Dichlorophenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate is a complex organic compound with significant applications in various scientific fields
準備方法
The synthesis of 2-((2,5-Dichlorophenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate typically involves multiple steps, including the preparation of intermediate compounds. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.
化学反応の分析
2-((2,5-Dichlorophenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the phenyl and nicotinate groups.
科学的研究の応用
This compound has a wide range of scientific research applications. In chemistry, it is used as a reagent in organic synthesis and as a precursor for more complex molecules. In biology and medicine, it may be studied for its potential therapeutic effects and interactions with biological targets. Industrial applications include its use in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-((2,5-Dichlorophenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate involves its interaction with specific molecular targets and pathways. The dichlorophenyl and methylthio groups play a crucial role in its binding affinity and activity. Understanding these interactions can provide insights into its potential therapeutic effects and applications.
類似化合物との比較
When compared to similar compounds, 2-((2,5-Dichlorophenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate stands out due to its unique combination of functional groups. Similar compounds include 2-Amino-2’,5-dichlorobenzophenone and 2-Amino-5-chlorobenzophenone . These compounds share some structural similarities but differ in their specific chemical properties and applications.
生物活性
The compound 2-((2,5-dichlorophenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate is a derivative of nicotinic acid, modified with a dichlorophenyl group and a methylthio moiety. This compound has garnered interest in pharmaceutical research due to its potential biological activities, particularly in the fields of oncology and inflammation.
Chemical Structure and Properties
- Molecular Formula : C₁₄H₁₁Cl₂N₃O₃S
- CAS Number : 2341222
- IUPAC Name : this compound
The structure features a dichlorophenyl ring which is known for enhancing the biological activity of compounds due to its electron-withdrawing properties. The presence of the methylthio group may also contribute to the compound's lipophilicity, impacting its pharmacokinetics.
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds similar to this compound. For instance, related compounds have been evaluated for their cytotoxic effects against various cancer cell lines:
| Cell Line | Inhibition Rate (%) | IC50 (μM) |
|---|---|---|
| A549 (Lung) | 99.93 | 8.99 |
| HepG2 (Liver) | 99.98 | 6.92 |
| DU145 (Prostate) | 99.93 | 7.89 |
| MCF7 (Breast) | 100.39 | 8.26 |
These results indicate that compounds within this class can effectively inhibit tumor cell growth, suggesting a mechanism involving cell cycle arrest and apoptosis induction .
The proposed mechanisms for the antitumor activity include:
- Cell Cycle Arrest : Compounds like IMB-1406, which share structural similarities, have been shown to arrest the cell cycle at the S phase, leading to increased apoptosis in cancer cells.
- Apoptosis Induction : The activation of apoptotic pathways through upregulation of pro-apoptotic proteins (e.g., Bax) and downregulation of anti-apoptotic proteins (e.g., Bcl-2) has been observed .
Anti-inflammatory Activity
In addition to anticancer properties, derivatives of this compound have demonstrated significant anti-inflammatory effects. For example, certain analogs showed protective effects against carrageenan-induced edema in rat models, comparable to standard anti-inflammatory drugs such as indometacin .
Case Studies
-
Case Study on Antitumor Activity :
- A study evaluated the cytotoxicity of a related compound against multiple cancer cell lines. The results indicated that the compound induced apoptosis through mitochondrial pathways and significantly inhibited cell proliferation across all tested lines.
-
Case Study on Anti-inflammatory Effects :
- Another investigation focused on the anti-inflammatory properties of compounds with similar structural motifs. The study found that these compounds effectively reduced inflammation markers in vivo, supporting their potential therapeutic application in inflammatory diseases.
特性
分子式 |
C15H12Cl2N2O3S |
|---|---|
分子量 |
371.2 g/mol |
IUPAC名 |
[2-(2,5-dichloroanilino)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate |
InChI |
InChI=1S/C15H12Cl2N2O3S/c1-23-14-10(3-2-6-18-14)15(21)22-8-13(20)19-12-7-9(16)4-5-11(12)17/h2-7H,8H2,1H3,(H,19,20) |
InChIキー |
ISWLQTRWKYDNCZ-UHFFFAOYSA-N |
正規SMILES |
CSC1=C(C=CC=N1)C(=O)OCC(=O)NC2=C(C=CC(=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















